molecular formula C22H20FNO4 B14962164 (4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B14962164
M. Wt: 381.4 g/mol
InChI Key: JSFYRPVCRIOLJS-CZIZESTLSA-N
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Description

4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolone core structure with various substituents, including a benzoyl group, a fluorophenyl group, a hydroxy group, and an oxolane ring

Preparation Methods

The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through several synthetic routes. One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the pyrrolone core.

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with a pyrrolone core, such as oxadiazoles and furadiazoles . These compounds share some structural similarities but differ in their substituents and overall chemical properties. The uniqueness of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-[(OXOLAN-2-YL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20FNO4

Molecular Weight

381.4 g/mol

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H20FNO4/c23-17-11-5-4-10-16(17)19-18(20(25)14-7-2-1-3-8-14)21(26)22(27)24(19)13-15-9-6-12-28-15/h1-5,7-8,10-11,15,19,25H,6,9,12-13H2/b20-18+

InChI Key

JSFYRPVCRIOLJS-CZIZESTLSA-N

Isomeric SMILES

C1CC(OC1)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F

Canonical SMILES

C1CC(OC1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F

Origin of Product

United States

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